molecular formula C20H17FN2O4 B2980005 Ethyl 4-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)benzoate CAS No. 953227-93-5

Ethyl 4-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)benzoate

Cat. No.: B2980005
CAS No.: 953227-93-5
M. Wt: 368.364
InChI Key: NEEFENKXATTXRS-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a substituted isoxazole moiety via an acetamido bridge.

Properties

IUPAC Name

ethyl 4-[[2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4/c1-2-26-20(25)14-5-9-16(10-6-14)22-19(24)12-17-11-18(27-23-17)13-3-7-15(21)8-4-13/h3-11H,2,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEFENKXATTXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)benzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound belongs to a class of substituted isoxazoles, which are known for their diverse biological activities. The presence of the isoxazole ring and the 4-fluorophenyl group contributes to its pharmacological profile.

Anti-inflammatory Activity

Research has indicated that isoxazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study highlighted that certain isoxazole compounds selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process, with IC50 values lower than 0.5 µM . This selectivity is crucial as it potentially reduces the side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Ratio
This compound<0.5>20>40

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. The compound demonstrated significant antiproliferative effects, with GI50 values in the nanomolar range against several human tumor cell lines .

Cell LineGI50 (nM)
HT-29 (Colon Cancer)25
MCF-7 (Breast Cancer)30
A549 (Lung Cancer)35

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of COX Enzymes : By selectively inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators.
  • Induction of Apoptosis : Studies have shown that isoxazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • DNA Interaction : The compound's ability to bind DNA may also contribute to its cytotoxic effects, as observed in studies involving similar conjugates .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study, this compound was administered to animal models exhibiting inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups, supporting its potential therapeutic use in inflammatory diseases.

Case Study 2: Anticancer Activity

A recent investigation into the compound's anticancer properties involved treating various cancer cell lines with different concentrations of this compound. The findings demonstrated dose-dependent inhibition of cell proliferation, with notable efficacy against breast and colon cancer cells.

Comparison with Similar Compounds

Key Compounds:

I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) : Contains a methylisoxazole linked via a phenethylamino group to the benzoate. Lacks the 4-fluorophenyl substituent and acetamido bridge, which may reduce hydrogen-bonding capacity compared to the target compound.

I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) :

  • Features a thioether linkage instead of an acetamido group.
  • The sulfur atom may enhance metabolic stability but reduce polarity relative to the acetamido bridge.

3-(Substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(substitutedphenyl)imidazolo]-Δ²-isoxazoline : Combines isoxazoline and imidazolo heterocycles with a benzoyl group.

2-Phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-ylamino)-4H-1,2,4-triazole-3-yl)phenyl)ethanone : Incorporates triazole and oxadiazole rings, which are known for antimicrobial and anticancer activities. The absence of an isoxazole ring may alter binding affinity in biological systems.

Table 1: Comparative Data for Key Compounds

Compound Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound* Not reported Not reported Acetamido, 4-fluorophenyl isoxazole N/A
I-6273 Not reported Not reported Phenethylamino, methylisoxazole
I-6373 Not reported Not reported Phenethylthio, methylisoxazole
3-(Substitutedphenyl)-Δ²-isoxazoline 138 74 Isoxazoline, imidazolo, benzoyl
2-Phenyl-1-(triazole-oxadiazole)ethanone Not reported Not reported Triazole, oxadiazole, ethanone

*Notes: Direct data for the target compound is unavailable; inferences are based on structural analogs.

Key Observations:

Synthetic Routes: The target compound’s acetamido linkage likely requires coupling reactions between an isoxazole-acetic acid derivative and 4-aminobenzoate ester, akin to methods used for triazole derivatives in . By contrast, the isoxazoline derivative in was synthesized via cyclization in acetic acid, yielding a crystalline product with 74% efficiency.

Impact of Fluorine Substitution: The 4-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs like I-6273 or I-6373 .

Thermal Stability :

  • The Δ²-isoxazoline analog in exhibits a melting point of 138°C, suggesting moderate thermal stability. The target compound’s melting point is expected to differ due to its distinct functional groups.

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